2'/3'-O-Acetyl ADP Ribose

sirtuin mechanism regioisomer identification enzyme product verification

2'/3'-O-Acetyl ADP Ribose (OAADPr) is a nucleotide-sugar derivative produced exclusively as the co-product of NAD⁺-dependent protein/histone deacetylation catalyzed by the sirtuin (Sir2) family of enzymes. The compound exists as an equilibrium mixture of two regioisomers—2′-O-acetyl-ADP-ribose and 3′-O-acetyl-ADP-ribose—in an approximately 48:52 ratio at neutral pH, with the 2′-isomer identified as the direct enzymatic product and the 3′-isomer arising via non-enzymatic intramolecular transesterification.

Molecular Formula C34H46N10Na4O30P4
Molecular Weight 1290.6 g/mol
Cat. No. B13439825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'/3'-O-Acetyl ADP Ribose
Molecular FormulaC34H46N10Na4O30P4
Molecular Weight1290.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1
InChIKeyWMDCRUFIJFNZRB-YJLIMONTSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'/3'-O-Acetyl ADP Ribose: A Sirtuin-Exclusive Metabolite and Biochemical Probe for NAD⁺-Dependent Deacetylase Activity


2'/3'-O-Acetyl ADP Ribose (OAADPr) is a nucleotide-sugar derivative produced exclusively as the co-product of NAD⁺-dependent protein/histone deacetylation catalyzed by the sirtuin (Sir2) family of enzymes [1]. The compound exists as an equilibrium mixture of two regioisomers—2′-O-acetyl-ADP-ribose and 3′-O-acetyl-ADP-ribose—in an approximately 48:52 ratio at neutral pH, with the 2′-isomer identified as the direct enzymatic product and the 3′-isomer arising via non-enzymatic intramolecular transesterification [2]. Unlike the canonical deacetylase product ADP-ribose (ADPr), OAADPr carries an acetyl moiety on the ribose ring, endowing it with distinct molecular recognition properties that underlie its role as a signaling molecule, ion channel modulator, and substrate for dedicated hydrolases [3].

Why ADP-Ribose, NAD⁺, or N-Acetyl Analogs Cannot Substitute for 2'/3'-O-Acetyl ADP Ribose in Functional Assays


The functional profile of OAADPr is dictated by its unique O-acetyl ester moiety on the ribose ring—a structural feature absent in ADP-ribose (ADPr), NAD⁺, and non-hydrolyzable N-acetyl analogs. This acetyl group drives differential recognition by key effector proteins: MacroH2A1.1 binds OAADPr with high affinity while its splice variant MacroH2A1.2 is incapable of binding [1]; human NUDT9 discriminates against OAADPr by ~500-fold in catalytic efficiency compared to ADPr [2]; and OAADPr uniquely promotes SIR silencing complex assembly on chromatin, whereas ADPr, ATP, or NAD⁺ have no effect [3]. Consequently, substituting OAADPr with ADPr or NAD⁺ in TRPM2 channel gating, oocyte maturation, or chromatin remodeling assays yields qualitatively and quantitatively different outcomes, making OAADPr an irreplaceable reagent for interrogating sirtuin-dependent signaling pathways.

Quantitative Differentiation Evidence for 2'/3'-O-Acetyl ADP Ribose Versus Closest Analogs


Regioisomeric Identity Verified by Single-Turnover Kinetics: 2′-O-Acetyl-ADP-Ribose Is the Authentic Enzymatic Product

The structural identity of OAADPr was definitively established by rapid-quench single-turnover experiments combined with NMR spectroscopy. The 2′-O-acetyl-ADP-ribose isomer was identified as the direct enzymatic product released by Sir2 enzymes, while 3′-O-acetyl-ADP-ribose forms post-release via non-enzymatic intramolecular transesterification, reaching an equilibrium ratio of 48:52 (2′:3′) at neutral pH [1]. This corrected the earlier erroneous assignment of 1′-O-acetyl-ADP-ribose as the solution product. Heteronuclear multiple-bond correlation (HMBC) spectroscopy provided unambiguous assignment of the acetyl group position on each regioisomer [1]. This finding has critical procurement implications: any synthetic or enzymatically prepared OAADPr will inherently exist as a ~50:50 mixture of regioisomers, and lot-to-lot consistency in isomer ratio is a key quality attribute not applicable to single-species analogs such as ADP-ribose.

sirtuin mechanism regioisomer identification enzyme product verification NMR structural assignment

Endogenous Cellular Quantification: OAADPr Levels Are Strictly Sirtuin-Dependent with Baseline 0.56 µM in Wild-Type Yeast

The first direct quantification of endogenous OAADPr was achieved using ¹³C-labeled internal standard and LC-MS/MS [1]. In wild-type Saccharomyces cerevisiae, baseline OAADPr levels were 0.56 ± 0.13 µM. Deletion of all five yeast sirtuins (Sir2 and Hst1–4) reduced OAADPr to essentially undetectable levels, confirming that sirtuin activity is the sole biosynthetic source of this metabolite in vivo [1]. Single deletion of Hst2 yielded an intermediate level of 0.37 ± 0.12 µM, while deletion of the Nudix hydrolase Ysa1 (an OAADPr-degrading enzyme) increased OAADPr to 0.85 ± 0.24 µM [1]. This methodology demonstrated excellent sensitivity with a linear dynamic range of 0.2–500 pmol and extraction efficiencies exceeding 75% [1]. In contrast, ADP-ribose (ADPr) is produced by multiple enzyme families (PARPs, ARTs, sirtuins) and is not a specific readout of sirtuin activity.

endogenous metabolite quantification sirtuin knockout LC-MS/MS Nudix hydrolase regulation

Human NUDT9 Discriminates OAADPr from ADP-Ribose by 500-Fold in Catalytic Efficiency

A systematic comparison of OAADPr versus ADP-ribose (ADPr) hydrolysis across three Nudix hydrolases revealed profound substrate discrimination by human NUDT9 [1]. While yeast Ysa1 and mouse NudT5 hydrolyzed OAADPr and ADPr with comparable catalytic efficiencies, human NUDT9 was approximately 500-fold less efficient (kcat/Km) at hydrolyzing OAADPr compared with ADPr [1]. The Km of NUDT9 for OAADPr was estimated to be ~500-fold higher than for ADPr, consistent with poor binding affinity attributable to steric hindrance from the additional acetylated-ribose moiety [1]. This discrimination is so pronounced that OAADPr cannot effectively compete with ADPr for the NUDT9 active site [1]. In contrast, Ysa1 showed only a ~3.5-fold reduction in kcat/Km for OAADPr versus ADPr (4.51 × 10⁴ vs. 1.59 × 10⁵ M⁻¹s⁻¹) [2].

Nudix hydrolase substrate specificity OAADPr catabolism ADP-ribose pyrophosphatase enzyme kinetics

ARH3 Hydrolyzes OAADPr 250-Fold Faster Than ARH1; ARH2 and PARG Are Inactive

Among the ADP-ribosylhydrolase (ARH) protein family, only ARH3 efficiently hydrolyzes OAADPr to ADPr and acetate. The rate of OAADPr hydrolysis by recombinant ARH3 was 250-fold greater than that observed with ARH1, while ARH2 and poly(ADP-ribose) glycohydrolase (PARG) were completely inactive toward OAADPr [1]. This exquisite enzyme specificity was confirmed by mutagenesis: the ARH3 D77/78N mutant abolished activity [2]. Further mechanistic studies demonstrated that ARH3-catalyzed hydrolysis of OAADPr in H₂¹⁸O resulted in incorporation of one ¹⁸O into ADP-ribose, consistent with cleavage at the C-1″ position and supporting a mechanism involving a 1″-OAADPr intermediate [3]. Notably, IC₅₀ values for ARH3 inhibition by 2″- and 3″-N-acetyl-ADPr analogs (non-hydrolyzable OAADPr mimics) were significantly higher than that for ADPr, confirming that the acetyl substitution on the ribose directly modulates inhibitor potency [3].

ADP-ribosylhydrolase specificity OAADPr deacetylation ARH enzyme family metabolite catabolism

MacroH2A1.1 Isoform Selectively Binds OAADPr; MacroH2A1.2 Shows No Detectable Binding

The histone variant macroH2A1.1 binds OAADPr with high affinity through its macro domain, whereas the alternative splice isoform macroH2A1.2 is completely unable to bind OAADPr [1]. The 1.6 Å crystal structure of the macroH2A1.1 macrodomain in complex with OAADPr revealed the molecular basis for this recognition, including specific hydrogen-bonding interactions with the acetyl group and conformational changes in the macrodomain upon ligand binding [1]. This isoform-specific binding is functionally significant: in hepatocytes, macroH2A1.1 binding of OAADPr protects against lipid accumulation by ameliorating glucose metabolism and reducing expression of lipogenic genes and fatty acid content [2]. In contrast, ADP-ribose (ADPr) binds both macroH2A1.1 and other macrodomain proteins, lacking the isoform discrimination conferred by the acetyl moiety of OAADPr.

macrodomain ligand specificity histone variant binding OAADPr recognition chromatin regulation

OAADPr Uniquely Promotes SIR Silencing Complex Assembly; ADP-Ribose, ATP, and NAD⁺ Show No Effect

In an in vitro chromatin assembly system, preincubation of the purified Sir2/Sir3/Sir4 complex with OAADPr resulted in a marked increase in SIR complex affinity for the chromatin template [1]. In direct comparison, preincubation with ADP-ribose (ADPr), ATP, γ-ATP-S, or NAD⁺ had no effect on SIR complex–chromatin affinity [1]. This functional specificity was further demonstrated in solution-phase SIR complex assembly assays: addition of purified OAADPr together with unacetylated H4 peptide promoted changes in both the stoichiometry and the structural appearance of the SIR complex as visualized by electron microscopy [1]. The functional consequence is an OAADPr-dependent facilitation of silent chromatin spreading, a process that cannot be recapitulated by any other NAD⁺-derived metabolite tested [1].

SIR complex assembly chromatin remodeling gene silencing sirtuin product function

High-Value Application Scenarios for 2'/3'-O-Acetyl ADP Ribose Based on Quantitative Differentiation Evidence


Sirtuin Activity-Based High-Throughput Screening (HTS) Using OAADPr as the Universal Detection Analyte

Because OAADPr is the exclusive co-product of all sirtuin-catalyzed deacetylation reactions—and is not generated by any other NAD⁺-consuming enzyme class—it is the only metabolite that provides a universal, sirtuin-specific readout for HTS assay design [1]. Commercial fluorescence polarization (FP) assay kits (e.g., Transcreener® OAADPr SIRT FP Assay) exploit this uniqueness by using an anti-OAADPr antibody to directly quantify sirtuin activity in a homogenous format [2]. The specificity is validated by the fact that deletion of all five yeast sirtuins eliminates OAADPr to undetectable levels, confirming no alternative biosynthetic routes exist in vivo [1]. In contrast, ADP-ribose detection cannot distinguish sirtuin activity from PARP, ART, or other NAD⁺-consuming enzyme activities, leading to false positives in compound screening. OAADPr-based assays are thus the gold standard for sirtuin inhibitor/activator discovery and IC₅₀ determination across all seven human sirtuin isoforms (SIRT1–7).

Mechanistic Dissection of Macrodomain-Containing Protein Function Using OAADPr as an Isoform-Specific Probe

The ability of OAADPr to discriminate between the macroH2A1.1 and macroH2A1.2 histone isoforms—binding only the former with high affinity—makes it a uniquely selective probe for dissecting macrodomain biology [1]. Researchers can use OAADPr (but not ADPr, which binds both isoforms non-selectively) to assign specific cellular functions to the macroH2A1.1 variant, including its role in lipid metabolism regulation in hepatocytes [2]. This isoform specificity is particularly valuable in epigenetic research, cancer biology, and metabolic disease models where macroH2A1.1 and macroH2A1.2 have been shown to exert opposing effects. The availability of a 1.6 Å co-crystal structure further enables structure-guided design of OAADPr-based chemical probes targeting the macroH2A1.1 binding pocket [1].

In Vitro Reconstitution of Silent Chromatin Assembly and SIR Complex Dynamics Requiring OAADPr

OAADPr is the only known small-molecule effector that promotes SIR complex assembly and loading onto nucleosomal templates, a function that cannot be replicated by ADP-ribose, ATP, or NAD⁺ [1]. This property makes OAADPr an essential reagent for biochemical reconstitution of yeast heterochromatin formation in vitro. Studies of gene silencing mechanisms, Sir protein–chromatin interactions, and the epigenetic propagation of silent chromatin states require OAADPr as a stoichiometric component of the assembly reaction. Procurement of high-purity OAADPr is therefore critical for any laboratory investigating sirtuin-dependent chromatin silencing, as no alternative compound can substitute for this activity [1].

OAADPr Catabolic Enzyme Characterization and ARH3-Specific Activity Assays

The 250-fold selectivity of ARH3 over ARH1 for OAADPr hydrolysis—and the complete inactivity of ARH2 and PARG—establishes OAADPr as the definitive substrate for characterizing ARH3 enzymatic activity and for screening ARH3 inhibitors [1]. This selectivity profile also means that OAADPr can be used to distinguish ARH3-dependent from ARH1-dependent deacetylation activities in cell lysates or tissue extracts, as only ARH3 efficiently converts OAADPr to ADPr and acetate [1]. The observation that N-acetyl-ADPr analogs (non-hydrolyzable OAADPr mimics) show significantly higher IC₅₀ values for ARH3 inhibition than ADPr further underscores the importance of using authentic OAADPr in inhibitor studies, as the acetyl moiety on the ribose ring directly influences inhibitor binding potency [2].

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